molecular formula C8H6Cl3NO2S B15314133 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol

3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B15314133
M. Wt: 286.6 g/mol
InChI Key: DBBIOIVPFKAWMH-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol (CAS 340006-93-1) is a high-purity chemical compound offered for research and development purposes. This molecule features a 4,5-dihydroisoxazole (isoxazoline) core, a privileged scaffold in medicinal and agrochemical research known for its diverse biological activities . The structure is uniquely functionalized with a thiophene ring and a trichloromethyl group, making it a valuable and versatile synthetic intermediate for constructing more complex molecules. Researchers can utilize this compound in various exploratory applications. Its isoxazoline core is a recognized pharmacophore, indicating its potential use in developing novel therapeutic agents . In material science, the hybrid heterocyclic system may be investigated for creating compounds with specific electronic properties. The compound is provided with a documented purity of 95% and is available in multiple quantities to suit your lab's needs, from 50 mg to 1 gram . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6Cl3NO2S

Molecular Weight

286.6 g/mol

IUPAC Name

3-thiophen-2-yl-5-(trichloromethyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C8H6Cl3NO2S/c9-8(10,11)7(13)4-5(12-14-7)6-2-1-3-15-6/h1-3,13H,4H2

InChI Key

DBBIOIVPFKAWMH-UHFFFAOYSA-N

Canonical SMILES

C1C(=NOC1(C(Cl)(Cl)Cl)O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol typically involves the reaction of thiophene derivatives with suitable reagents to form the oxazoline ring. One common method involves the use of trichloromethyl ketones and hydroxylamine under acidic conditions to form the oxazoline ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Oxazolidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the oxazoline ring can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol with analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position 3 / Position 5) Purity (%) Key Features
Target Compound C₈H₆Cl₃NO₂S 308.56 Thiophen-2-yl / Trichloromethyl ≥95% Thiophene enhances π-π stacking; Cl₃C group increases electrophilicity
5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-... C₁₉H₁₇NO₃ 307.34 4-Methylphenyl / Benzofuran-2-yl 99% Extended aromaticity improves crystallinity; methyl group aids solubility
3-Methyl-5-(trifluoromethyl)-... C₅H₆F₃NO₂ 169.10 Methyl / Trifluoromethyl 95% CF₃ group enhances metabolic resistance; compact structure
5-(1-Chloroethyl)-3-(3,4,5-trifluorophenyl)-... C₁₂H₁₀ClF₃NO 292.66 3,4,5-Trifluorophenyl / 1-Chloroethyl 95% Fluorine atoms improve bioavailability; chloroethyl adds steric bulk

Electronic and Steric Effects

  • Trichloromethyl vs. Trifluoromethyl : The trichloromethyl group in the target compound exhibits stronger electron-withdrawing effects compared to trifluoromethyl (CF₃), which may influence reactivity in nucleophilic environments . However, CF₃-substituted analogs (e.g., 3-methyl-5-(trifluoromethyl)-...) show superior metabolic stability due to reduced susceptibility to hydrolysis .
  • Thiophene vs.

Crystallographic and Conformational Analysis

  • Ring Puckering: The dihydroisoxazole ring in analogs like C₁₉H₁₇NO₃ adopts a puckered conformation (amplitude = 0.42 Å, phase angle = 144°), as defined by Cremer-Pople coordinates . This puckering is critical for forming hydrogen bonds with biological targets.
  • Packing Efficiency : Mercury CSD analysis reveals that the trichloromethyl group in the target compound may induce tighter crystal packing via Cl···Cl interactions compared to CF₃-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Thiophen-2-yl)-5-(trichloromethyl)-4,5-dihydro-1,2-oxazol-5-ol, and how can purity be ensured?

  • Methodological Answer :

  • Step 1 : Start with a nucleophilic substitution reaction between thiophene-2-carbaldehyde and trichloroacetonitrile in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours to form the oxazoline intermediate .
  • Step 2 : Oxidize the intermediate using a mild oxidizing agent (e.g., MnO₂) in dichloromethane under reflux to introduce the hydroxyl group.
  • Purification : Recrystallize the product from a DMF/ethanol (1:1) mixture, monitoring purity via TLC (hexane:ethyl acetate, 3:1) .
  • Yield Optimization : Adjust stoichiometric ratios (1:1.2 for aldehyde to nitrile) and catalyst loading (5% w/w) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups:
  • O-H stretch : Broad peak at 3200–3400 cm⁻¹.
  • C-Cl stretches : Peaks at 750–800 cm⁻¹ (trichloromethyl group) .
  • ¹H NMR : Assign peaks using deuterated DMSO:
  • Thiophen-2-yl protons: δ 7.2–7.4 ppm (multiplet).
  • Oxazole ring protons: δ 4.5–5.0 ppm (diastereotopic splitting) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 316.95 (calculated: 316.96) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents systematically:
Derivative Modification Hypothesized Impact
Trichloromethyl → CF₃Enhanced metabolic stabilityAntifungal activity
Thiophen-2-yl → FurylAltered π-π interactionsSelectivity in kinase inhibition
  • Bioassays : Test derivatives against Candida albicans (MIC assay) and cancer cell lines (MTT assay). Compare IC₅₀ values to establish SAR trends .
  • Computational Modeling : Use DFT to calculate electrostatic potential maps and correlate with observed bioactivity .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Replicate Experiments : Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to eliminate variability .
  • Meta-Analysis : Pool data from 5+ studies using random-effects models to identify outliers and adjust for publication bias .
  • Mechanistic Studies : Use CRISPR-Cas9 knockouts (e.g., CYP3A4) to assess metabolic activation pathways conflicting in literature .

Q. What methodologies are recommended for environmental fate assessment?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 4–9) and quantify breakdown products via LC-MS .
  • Partition Coefficients : Measure log Kₒw (octanol-water) using shake-flask method:
pH log Kₒw Implication
7.42.8Moderate bioaccumulation risk
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (72h growth inhibition) .

Q. What strategies improve crystallographic characterization of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from acetonitrile/ethyl acetate (1:3) at 4°C to obtain single crystals .
  • X-ray Diffraction : Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL-2018:
Parameter Value
R factor0.053
Data/parameter ratio17.9
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., Cl⋯H contacts) to explain packing efficiency .

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